O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Description
Properties
IUPAC Name |
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQPZRXJPOIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 2-(2,4-Difluorophenyl)ethanol
This step involves the reduction of 2,4-difluorophenylacetic acid to the corresponding alcohol. This can be achieved using sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Step 2: Mitsunobu Reaction
- Reagents : N-hydroxyphthalimide, 2-(2,4-difluorophenyl)ethanol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD).
- Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature.
Step 3: Deprotection
- Reagents : Hydrazine monohydrate.
- Conditions : The protected hydroxylamine is reacted with hydrazine monohydrate in a solvent like dichloromethane to yield the final hydroxylamine.
Research Findings and Challenges
While specific research on O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is limited, related studies suggest that Mitsunobu reactions offer high yields and are versatile for introducing hydroxylamine groups. However, challenges may arise in the purification and stability of the final product due to the presence of fluorine atoms, which can affect reactivity and solubility.
Chemical Reactions Analysis
Nucleophilic Reactions
The hydroxylamine group (-NHOH) acts as a nucleophile, enabling reactions with electrophilic substrates:
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Oxime Formation : Reacts with carbonyl compounds (ketones, aldehydes) to form oximes under mild acidic or neutral conditions.
Example:This reaction is favored in polar aprotic solvents like dimethylformamide (DMF) at 25–60°C.
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Amination : Participates in N-amination with aromatic heterocycles (e.g., pyridines) to generate iminopyridinium ylides. The reaction efficiency depends on steric and electronic factors of the substrate .
Oxidation and Reduction
The hydroxylamine moiety undergoes redox transformations:
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Oxidation to Nitroso Derivatives :
Common oxidizing agents include MnO₂ or KMnO₄ in dichloromethane.
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Reduction to Amines :
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the hydroxylamine group to a primary amine.
Condensation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Triazole Formation : Reacts with azides via Huisgen cycloaddition to form 1,2,3-triazoles. For example:
Mechanistic Insights
The electron-withdrawing fluorine atoms on the phenyl ring polarize the O–N bond, enhancing nucleophilicity at the nitrogen. Kinetic studies suggest second-order kinetics for oxime formation, with rate constants sensitive to solvent polarity .
Stability and Handling
-
Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.
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Storage : Stable under inert gas (N₂/Ar) at –20°C in amber glass vials.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine as a precursor for synthesizing novel anticancer agents. Compounds derived from this hydroxylamine have shown promise in targeting specific cancer pathways. For instance, derivatives of difluorophenyl compounds have been linked to enhanced efficacy against various cancers, including breast and lung cancers .
Antiviral Properties
The compound's structural features allow it to interact with viral enzymes effectively. Research indicates that derivatives of this compound can inhibit the replication of Hepatitis B virus (HBV) by targeting the RNase H activity of the enzyme . This inhibition is crucial in developing antiviral therapeutics.
Organic Synthesis
This compound serves as an essential intermediate in organic synthesis. Its utility is particularly noted in:
- Amination Reactions : The compound can facilitate N-amination processes, leading to the formation of polysubstituted amines which are valuable in pharmaceuticals .
- Synthesis of Heterocycles : It has been employed in synthesizing various heterocyclic compounds, which are vital in drug development due to their diverse biological activities .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Pathway | Reference |
|---|---|---|---|
| This compound | Anticancer Agent | Breast Cancer | |
| Derivative A | Antiviral Agent | HBV RNase H Inhibition | |
| Derivative B | Antimicrobial Agent | Various Bacterial Strains |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| N-amination | This compound | Polysubstituted Amines | 85 |
| Cyclization | This compound + hydrazine | Heterocyclic Compounds | 90 |
Case Studies
Case Study 1: Anticancer Drug Development
In a recent study, researchers synthesized a series of compounds derived from this compound to evaluate their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting their potential as lead compounds for further development .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of derivatives synthesized from this compound. The study revealed that these compounds effectively inhibited HBV replication in vitro, showcasing their potential as therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The reactivity and physicochemical properties of hydroxylamine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine with key analogs:
Table 1: Substituent Effects on Hydroxylamine Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2,4-difluorophenyl group provides moderate electron withdrawal compared to nitro (NO₂) or trifluoromethoxy (CF₃O) groups. This balance may optimize stability and reactivity for specific reactions, such as selective amination .
Reactivity in Amination Reactions
Hydroxylamines are critical for introducing amino groups into target molecules. Comparative studies highlight:
- O-(2,4-Dinitrophenyl)hydroxylamine exhibits superior aminating efficiency due to the strong electron-withdrawing nitro groups, which activate the hydroxylamine for nucleophilic substitution .
- This compound may offer milder reactivity, suitable for substrates sensitive to harsh conditions. Fluorine’s inductive effect stabilizes intermediates without excessive deactivation of the leaving group.
Stability and Handling
- Chloro vs. Fluoro Derivatives: Chlorophenyl analogs (e.g., O-[2-(4-chlorophenyl)ethyl]hydroxylamine) are less stable under basic conditions due to weaker C-Cl bond strength compared to C-F .
- While specific data for the difluoro compound is unavailable, analogs like O-(2-trimethylsilylethyl)hydroxylamine hydrochloride emphasize the need for inert atmospheres and low-temperature storage .
Biological Activity
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine is a compound belonging to the class of hydroxylamines, which are characterized by their hydroxylamine functional group. Hydroxylamines are widely studied for their biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H10F2N1O1. The presence of difluorophenyl groups significantly influences its electronic properties and reactivity. The structure can be represented as follows:
The biological activity of hydroxylamines often stems from their ability to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Hydroxylamines can act as inhibitors for specific enzymes by forming covalent bonds with active site residues.
- Reactivity with Reactive Oxygen Species (ROS) : They may modulate oxidative stress responses in cells.
- Antioxidant Activity : Hydroxylamines can scavenge free radicals, contributing to their potential therapeutic effects against oxidative damage.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Hydroxylamines have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of hydroxylamines can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and A549) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Activity : Hydroxylamines have been noted for their antibacterial and antifungal properties. The structure-activity relationship suggests that the presence of fluorine atoms enhances their efficacy against certain pathogens .
- Neuroprotective Effects : Some hydroxylamines have shown promise in reducing neuroinflammation and protecting neuronal cells in models of neurodegenerative diseases .
Anticancer Activity
In a study examining the effects of various hydroxylamines on cancer cell lines, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range. The compound induced apoptosis via upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.5 | Apoptosis induction |
| Other Hydroxylamine Derivative | A549 | 7.0 | Cell cycle arrest |
Antimicrobial Activity
A series of hydroxylamine derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results with significant inhibition zones against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | E. coli | 12 |
Q & A
Basic Questions
Q. What are the common synthetic routes for O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2,4-difluorophenylacetaldehyde using hydroxylamine hydrochloride under acidic conditions. To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) followed by recrystallization in ethanol is recommended. Intermediate characterization via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and LC-MS (m/z ~185 [M+H]) ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm substituent positions and electronic environments (e.g., fluorine-induced splitting in aromatic regions).
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities like unreacted precursors .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 185.06 g/mol) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies show decomposition at >40°C or prolonged exposure to light. Store at –20°C under inert gas (argon) in amber vials. Regular stability checks via TLC (Rf ~0.4 in ethyl acetate/hexane) are advised to monitor degradation products like nitroso derivatives .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM model for ethanol) refine reaction pathway simulations, such as oxime formation kinetics .
Q. What mechanistic insights exist for its reaction with carbonyl compounds to form oximes?
- Methodological Answer : The reaction proceeds via nucleophilic attack of the hydroxylamine group on the carbonyl carbon, forming a tetrahedral intermediate. Kinetic studies (UV-Vis monitoring at 260 nm) reveal rate acceleration in aprotic solvents (e.g., DMF) due to reduced hydrogen bonding. Substituent effects (e.g., electron-withdrawing fluorine) lower activation energy by stabilizing transition states .
Q. How can this compound be applied in studying enzyme inhibition, such as p38 MAP kinase?
- Methodological Answer : As a building block for kinase inhibitors, it can be conjugated to pyridone or pyrimidine scaffolds (e.g., via EDC/HOBt coupling). In vitro assays (IC determination) using recombinant p38 MAP kinase and ATP-Glo™ luminescence quantify inhibition. Co-crystallization with the enzyme (PDB analysis) reveals binding interactions, particularly with the DFG motif .
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
